

An In-depth Technical Guide to 5-Bromo-2-fluorophenylacetic Acid

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Compound of Interest

Compound Name: 5-Bromo-2-fluorophenylacetic acid

Cat. No.: B1273536

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorophenylacetic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern provides a valuable scaffold for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **5-Bromo-2-fluorophenylacetic acid**. Furthermore, it elucidates its critical role as a building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Detailed experimental protocols and data are presented to support researchers in their drug development endeavors.

Physicochemical Properties

5-Bromo-2-fluorophenylacetic acid is a solid at room temperature. Its key quantitative data are summarized in the table below, providing a foundational understanding of its physical and chemical characteristics.

Property	Value
Molecular Formula	C ₈ H ₆ BrFO ₂
Molecular Weight	233.03 g/mol
CAS Number	883514-21-4
Appearance	Off-white crystalline solid
Melting Point	111-112°C
Boiling Point	319.6°C at 760 mmHg
Density	1.7 g/cm ³
Solubility	Data not readily available, but expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.
Product Family	Protein Degradator Building Blocks[1]

Role in Targeted Protein Degradation: PROTACs

A primary application of **5-Bromo-2-fluorophenylacetic acid** is as a structural component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the body's own ubiquitin-proteasome system.[2]

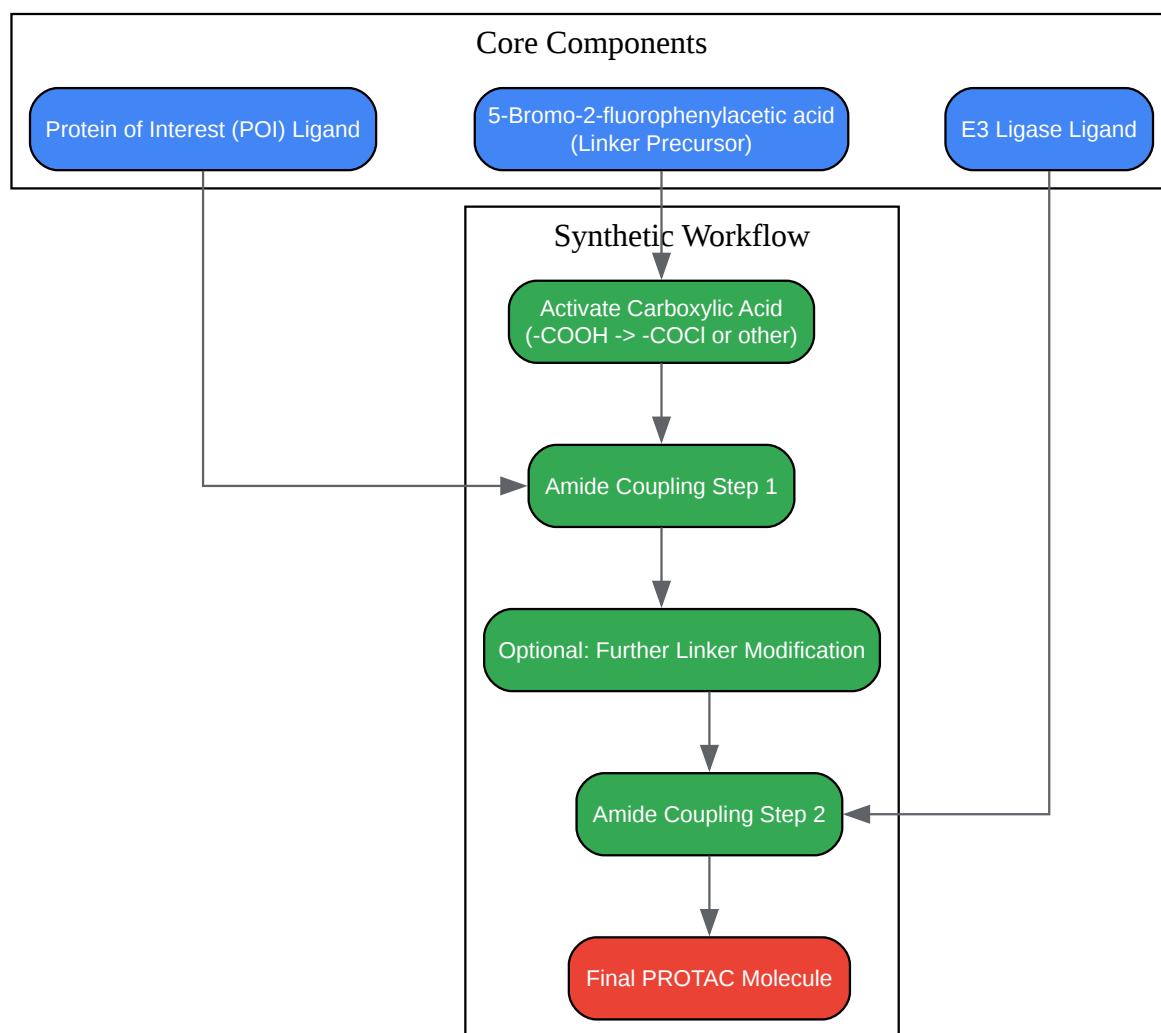
A typical PROTAC consists of three main components:

- A ligand that binds to the target Protein of Interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A chemical linker that connects the two ligands.[2][3]

5-Bromo-2-fluorophenylacetic acid serves as a versatile precursor for the linker component of PROTACs. The carboxylic acid group allows for straightforward chemical modification, such as amide bond formation, to connect to either the POI ligand or the E3 ligase ligand. The bromo- and fluoro-substituted phenyl ring provides a rigid scaffold that can be further

functionalized, influencing the linker's length, rigidity, and vectoral properties, which are all critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
[3][4]

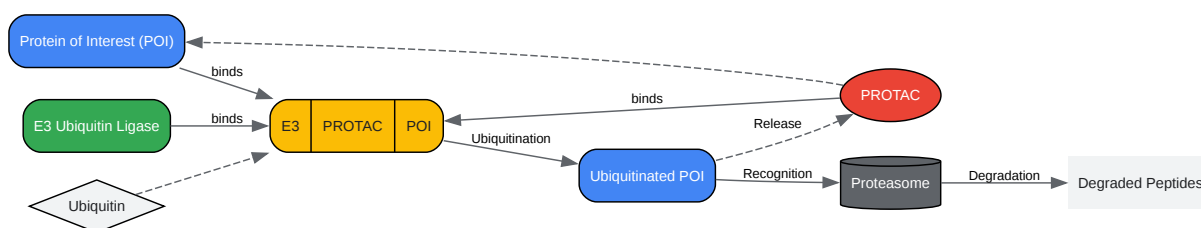
The logical workflow for the assembly of a PROTAC utilizing a linker derived from **5-Bromo-2-fluorophenylacetic acid** is depicted below.



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PROTAC Assembly Workflow

The mechanism of action for the resulting PROTAC is a catalytic cycle that leads to the degradation of the target protein.



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PROTAC Mechanism of Action

Experimental Protocols

Hypothetical Synthesis of 5-Bromo-2-fluorophenylacetic Acid

While a specific, publicly documented synthesis for **5-Bromo-2-fluorophenylacetic acid** is not readily available, a plausible and chemically sound multi-step synthesis can be proposed based on established organic chemistry reactions, such as the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.^{[5][6][7]}

Step 1: Friedel-Crafts Acylation to Synthesize 5-Bromo-2-fluoroacetophenone

- To a stirred solution of 1-bromo-4-fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0°C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
- Slowly add acetyl chloride (1.1 eq) to the mixture while maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.

- Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 5-bromo-2-fluoroacetophenone.

Step 2: Willgerodt-Kindler Reaction

- In a round-bottom flask, combine 5-bromo-2-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
- Heat the mixture to reflux (approximately 120-140°C) for 6-12 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and remove the excess morpholine under reduced pressure.
- The resulting crude product is the thiomorpholide derivative.

Step 3: Hydrolysis to **5-Bromo-2-fluorophenylacetic Acid**

- To the crude thiomorpholide, add a solution of sodium hydroxide (e.g., 20% aqueous solution) and an alcohol co-solvent (e.g., ethanol).
- Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1-2.
- The product, **5-Bromo-2-fluorophenylacetic acid**, will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Hypothetical Analytical Method: RP-HPLC-UV

The purity and quantification of **5-Bromo-2-fluorophenylacetic acid** can be reliably determined using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). A hypothetical method based on protocols for similar phenylacetic acid derivatives is provided below.^{[8][9]}

Instrumentation:

- HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

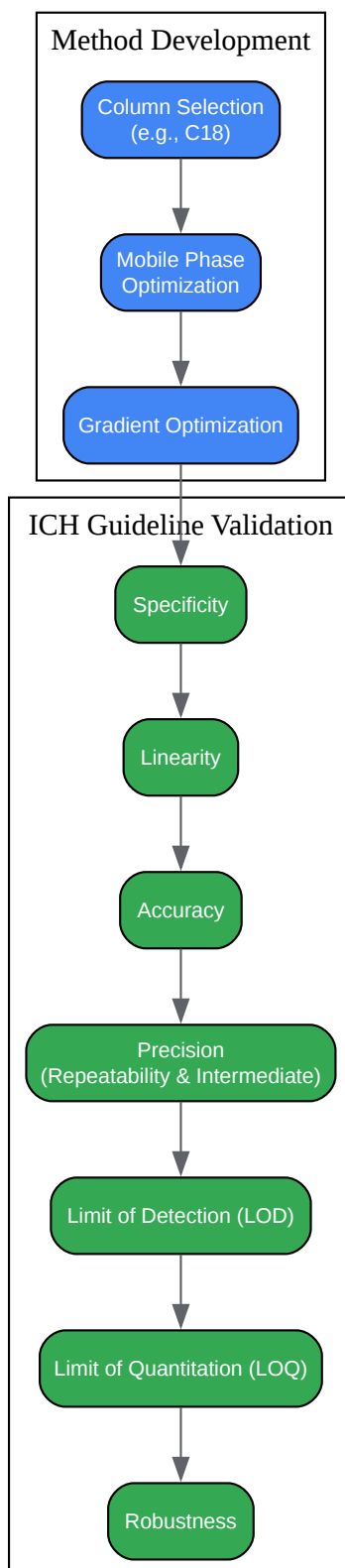
Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-19 min: 90% to 10% B
 - 19-25 min: 10% B (Equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

Sample Preparation:

- Prepare a stock solution of the **5-Bromo-2-fluorophenylacetic acid** reference standard in acetonitrile at a concentration of 1 mg/mL.
- Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the mobile phase (e.g., 50:50 A:B).
- Accurately weigh and dissolve the sample to be analyzed in acetonitrile to a final concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.

The following diagram illustrates the logical workflow for the validation of this analytical method.



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HPLC Method Validation Workflow

Conclusion

5-Bromo-2-fluorophenylacetic acid is a key chemical intermediate with significant utility for professionals in drug discovery and development. Its well-defined physicochemical properties and its role as a versatile building block, especially for the linkers in PROTACs, underscore its importance. The synthetic and analytical protocols outlined in this guide, though based on established chemical principles rather than specific literature for this exact compound, provide a robust framework for researchers to produce, purify, and characterize this valuable molecule, thereby facilitating the development of novel therapeutics.

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